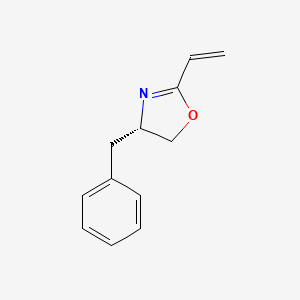
(S)-4-Benzyl-2-vinyl-4,5-dihydrooxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-4-Benzyl-2-vinyl-4,5-dihydrooxazole is an organic compound that belongs to the class of oxazoles. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This specific compound is characterized by the presence of a benzyl group and a vinyl group attached to the oxazole ring. The (S) configuration indicates that the compound is chiral and has a specific three-dimensional arrangement.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-Benzyl-2-vinyl-4,5-dihydrooxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of benzylamine with an α,β-unsaturated carbonyl compound under acidic conditions, leading to the formation of the oxazole ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, optimizing the production process.
Analyse Chemischer Reaktionen
Types of Reactions: (S)-4-Benzyl-2-vinyl-4,5-dihydrooxazole can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or diols.
Reduction: The oxazole ring can be reduced to form corresponding amines or alcohols.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Electrophiles like bromine (Br2) or nitronium ion (NO2+) can be used under acidic conditions.
Major Products:
Oxidation: Epoxides or diols.
Reduction: Amines or alcohols.
Substitution: Brominated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-4-Benzyl-2-vinyl-4,5-dihydrooxazole has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which (S)-4-Benzyl-2-vinyl-4,5-dihydrooxazole exerts its effects is primarily through its interaction with biological targets. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
4-Benzyl-2-vinyl-4,5-dihydrooxazole: Lacks the (S) configuration, making it achiral.
4-Benzyl-2-vinyl-oxazole: Lacks the dihydro component, resulting in a different electronic structure.
4-Benzyl-2-vinyl-5-methyl-oxazole: Contains a methyl group at the 5-position, altering its steric and electronic properties.
Uniqueness: (S)-4-Benzyl-2-vinyl-4,5-dihydrooxazole is unique due to its chiral nature, which can lead to different biological activities compared to its achiral or differently substituted counterparts. The presence of both benzyl and vinyl groups also provides a versatile platform for further chemical modifications, enhancing its utility in various applications.
Eigenschaften
CAS-Nummer |
1416402-97-5 |
|---|---|
Molekularformel |
C12H13NO |
Molekulargewicht |
187.24 g/mol |
IUPAC-Name |
(4S)-4-benzyl-2-ethenyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C12H13NO/c1-2-12-13-11(9-14-12)8-10-6-4-3-5-7-10/h2-7,11H,1,8-9H2/t11-/m0/s1 |
InChI-Schlüssel |
HCKAXABGCMKJTM-NSHDSACASA-N |
Isomerische SMILES |
C=CC1=N[C@H](CO1)CC2=CC=CC=C2 |
Kanonische SMILES |
C=CC1=NC(CO1)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


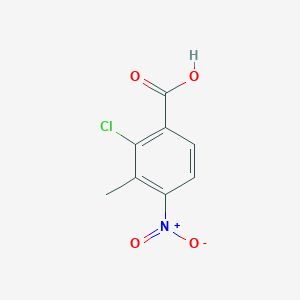
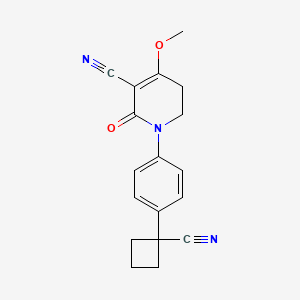
![tert-Butyl 10,10-difluoro-2,6-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B15243710.png)
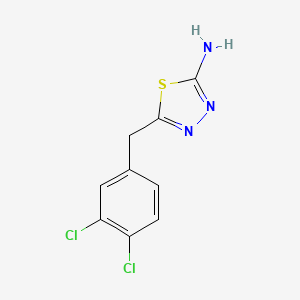

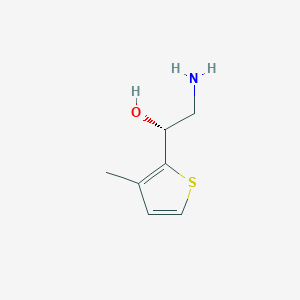
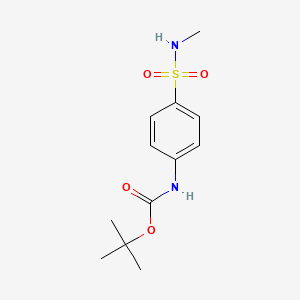
![2-(But-3-yn-1-yl)bicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B15243743.png)
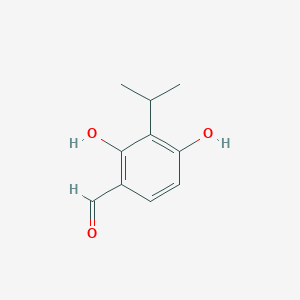
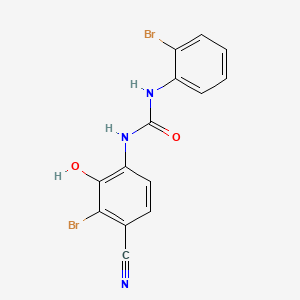
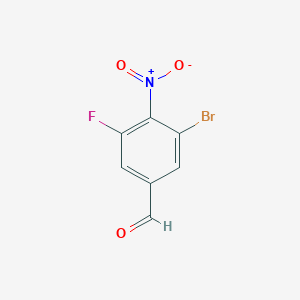
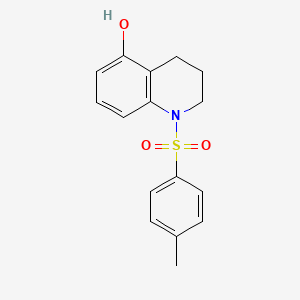
![(S)-5-Chloro-3-(3-methoxy-4-(4-methyl-1H-imidazol-1-YL)phenyl)-7-(1-(3,4,5-trifluorophenyl)ethyl)-7H-pyrazolo[3,4-B]pyridine](/img/structure/B15243762.png)
![3-(Triazol-1-yl)-8-azabicyclo[3.2.1]octane;hydrochloride](/img/structure/B15243764.png)
